molecular formula C24H23N3O5S2 B11271322 Ethyl 4-{[1,3-dimethyl-2-oxo-6-(phenylsulfanyl)-2,3-dihydro-1H-1,3-benzodiazol-5-YL]sulfamoyl}benzoate

Ethyl 4-{[1,3-dimethyl-2-oxo-6-(phenylsulfanyl)-2,3-dihydro-1H-1,3-benzodiazol-5-YL]sulfamoyl}benzoate

Cat. No.: B11271322
M. Wt: 497.6 g/mol
InChI Key: ASBGTRRPPZJNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[1,3-dimethyl-2-oxo-6-(phenylsulfanyl)-2,3-dihydro-1H-1,3-benzodiazol-5-YL]sulfamoyl}benzoate is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[1,3-dimethyl-2-oxo-6-(phenylsulfanyl)-2,3-dihydro-1H-1,3-benzodiazol-5-YL]sulfamoyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazole core. This can be achieved through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the benzodiazole intermediate.

    Sulfamoylation: The sulfamoyl group is introduced through the reaction of the benzodiazole derivative with sulfamoyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1,3-dimethyl-2-oxo-6-(phenylsulfanyl)-2,3-dihydro-1H-1,3-benzodiazol-5-YL]sulfamoyl}benzoate undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the benzodiazole ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sulfamoyl chloride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Ethyl 4-{[1,3-dimethyl-2-oxo-6-(phenylsulfanyl)-2,3-dihydro-1H-1,3-benzodiazol-5-YL]sulfamoyl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{[1,3-dimethyl-2-oxo-6-(phenylsulfanyl)-2,3-dihydro-1H-1,3-benzodiazol-5-YL]sulfamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can form hydrogen bonds with biological macromolecules, while the benzodiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share similar structural features and exhibit comparable biological activities.

    Indole Derivatives: Indole-based compounds also possess a fused ring system and are known for their diverse biological properties.

    Quinolone Derivatives: Quinolones have a similar heterocyclic structure and are widely used in medicinal chemistry.

Uniqueness

Ethyl 4-{[1,3-dimethyl-2-oxo-6-(phenylsulfanyl)-2,3-dihydro-1H-1,3-benzodiazol-5-YL]sulfamoyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfamoyl and phenylsulfanyl groups in the benzodiazole framework sets it apart from other similar compounds.

Properties

Molecular Formula

C24H23N3O5S2

Molecular Weight

497.6 g/mol

IUPAC Name

ethyl 4-[(1,3-dimethyl-2-oxo-6-phenylsulfanylbenzimidazol-5-yl)sulfamoyl]benzoate

InChI

InChI=1S/C24H23N3O5S2/c1-4-32-23(28)16-10-12-18(13-11-16)34(30,31)25-19-14-20-21(27(3)24(29)26(20)2)15-22(19)33-17-8-6-5-7-9-17/h5-15,25H,4H2,1-3H3

InChI Key

ASBGTRRPPZJNTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2SC4=CC=CC=C4)N(C(=O)N3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.